(6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as an imino group, a phenyl group, and a trimethoxybenzylidene group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolopyrimidine precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents. Research has focused on its potential use in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores but different substituents.
Benzylidene Derivatives: Compounds with benzylidene groups attached to different core structures.
Imino Derivatives: Compounds with imino groups attached to various core structures.
Uniqueness
The uniqueness of (6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one lies in its combination of functional groups and its specific structural arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H19N3O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(6Z)-5-imino-3-phenyl-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H19N3O4S/c1-27-17-10-13(11-18(28-2)19(17)29-3)9-15-20(23)25-16(14-7-5-4-6-8-14)12-30-22(25)24-21(15)26/h4-12,23H,1-3H3/b15-9-,23-20? |
InChI Key |
MTSZQFMAXUPQRE-IOBVOHSESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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